Zero Rotatable Bonds via 4,4-gem-Dimethyl Lock Confers Conformational Rigidity vs. the Flexible 4-Unsubstituted Analog
The target compound possesses zero freely rotatable bonds—a direct consequence of the 4,4-gem-dimethyl substitution that fully constrains the saturated ring. In contrast, 6-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 226942-29-6), which lacks the gem-dimethyl group, has two rotatable bonds due to the unsubstituted C4 methylene, allowing conformational interconversion of the piperidine ring . This structural difference carries a documented entropic penalty: in the THIQ-based D1 antagonist series, the conformationally constrained analogs exhibited significantly altered binding profiles, with excessively rigid congeners (dibenzoquinolizines) showing 'much lower affinity' than their more flexible counterparts, underscoring the importance of achieving an optimal—not maximal—degree of conformational restriction [1].
| Evidence Dimension | Number of freely rotatable bonds (molecular flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds (4,4-gem-dimethyl locked) |
| Comparator Or Baseline | 6-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS 226942-29-6): 2 rotatable bonds (unsubstituted C4 methylene); 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 78592-91-3): 0 rotatable bonds |
| Quantified Difference | Target compound: 0 rotors vs. 6-bromo-THIQ: ~2 rotors; a qualitative reduction of 2 rotational degrees of freedom. Fraction Csp3 = 0.45 for both gem-dimethyl analogs. |
| Conditions | Topological analysis based on ChemSpider data (CSID: 166828 for 4,4-diMe-THIQ) and Bidepharm computed descriptors for CAS 1203684-61-0. |
Why This Matters
The absence of rotatable bonds provides predictable conformational pre-organization that is critical for structure-based drug design and SAR studies, enabling researchers to isolate electronic and steric effects of the 6-bromo substituent without confounding conformational variables.
- [1] Minor DL, Wyrick SD, Charifson PS, et al. Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists. J Med Chem. 1994;37(25):4317-4328. doi:10.1021/jm00051a008. PMID: 7996543. View Source
